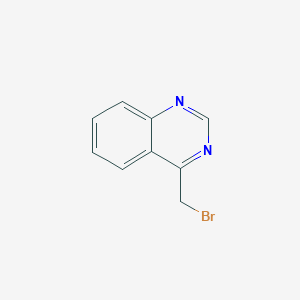

4-(bromomethyl)quinazoline

CAS No.: 112762-98-8

Cat. No.: VC12012769

Molecular Formula: C9H7BrN2

Molecular Weight: 223.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 112762-98-8 |

|---|---|

| Molecular Formula | C9H7BrN2 |

| Molecular Weight | 223.07 g/mol |

| IUPAC Name | 4-(bromomethyl)quinazoline |

| Standard InChI | InChI=1S/C9H7BrN2/c10-5-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6H,5H2 |

| Standard InChI Key | BPAKIZDBMPFSIF-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=NC=N2)CBr |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NC=N2)CBr |

Introduction

Chemical Identity and Structural Characteristics

Table 1: Inferred Physicochemical Properties

Synthetic Methodologies

Direct Bromination of Methylquinazoline

A plausible route involves the bromination of 4-methylquinazoline using reagents such as N-bromosuccinimide (NBS) under radical or light-initiated conditions. This method is analogous to the synthesis of other bromomethyl heterocycles . For example:

Copper-Catalyzed Coupling Reactions

Recent advances in quinazoline synthesis, such as copper-catalyzed isocyanide insertions , suggest that 4-(bromomethyl)quinazoline could be synthesized via cross-coupling between 4-bromomethyl precursors and nitrogen-containing reagents. For instance, Cu(OAc)-mediated reactions with amines might yield functionalized derivatives .

Table 2: Reported Synthetic Routes for Analogous Compounds

| Method | Yield | Key Reagents | Reference |

|---|---|---|---|

| Radical bromination | 60–70% | NBS, AIBN, CCl | |

| Microwave-assisted alkylation | 75% | Alkyl bromides, Cu(OAc) |

Reactivity and Functionalization

The bromomethyl group at position 4 serves as a reactive handle for further modifications:

-

Nucleophilic Substitution: The bromide can be displaced by amines, thiols, or alkoxides to form 4-aminomethyl, 4-thiomethyl, or 4-alkoxymethyl derivatives, respectively .

-

Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could replace the bromine with aryl or heteroaryl groups .

Applications in Medicinal Chemistry

Intermediate for Anticancer Agents

Quinazoline derivatives are prominent in oncology drug development. For example, 4-anilinoquinazolines like gefitinib and erlotinib target epidermal growth factor receptor (EGFR) tyrosine kinase . The bromomethyl group in 4-(bromomethyl)quinazoline provides a site for attaching pharmacophores, enabling the synthesis of hybrid molecules with enhanced target affinity .

Antibacterial and Antifungal Hybrids

Hybridization of quinazolinones with bioactive moieties (e.g., thiosemicarbazides) has yielded compounds with broad-spectrum antimicrobial activity . The electrophilic bromine in 4-(bromomethyl)quinazoline could facilitate the attachment of antifungal groups such as triazoles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume